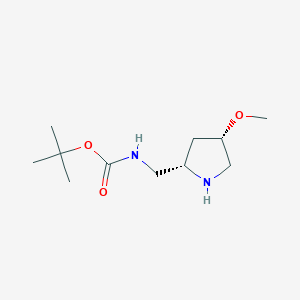
tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate is a chemical compound with a molecular weight of 244.33 g/mol . It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent, which facilitates the formation of the carbamate group . The reaction is usually carried out in the presence of a catalyst, such as a metal-free condition, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the tert-butyl group, which enhances the reactivity of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, metal-free catalysts, and other oxidizing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted carbamates .
Applications De Recherche Scientifique
tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules . In biology, it is employed in the study of enzyme mechanisms and protein-ligand interactions. In medicine, the compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development .
Mécanisme D'action
The mechanism of action of tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby modulating their activity . The presence of the tert-butyl group enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tert-Butyl (((2S,4S)-4-methoxypyrrolidin-2-yl)methyl)carbamate include other tert-butyl substituted carbamates and pyrrolidine derivatives . These compounds share similar structural features and reactivity patterns, making them useful in various synthetic and research applications.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of stability, reactivity, and versatility. The presence of the tert-butyl group not only enhances its chemical properties but also makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
IUPAC Name |
tert-butyl N-[[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8-5-9(15-4)7-12-8/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCQJAUQLJDJRV-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(sec-butyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015010.png)
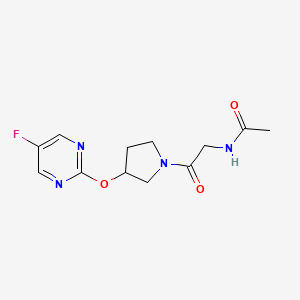
![Methyl 2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3015014.png)
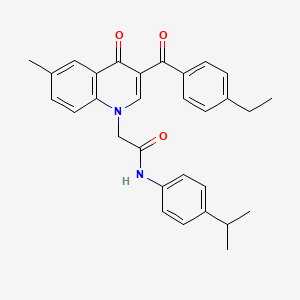
![N-(2-ethoxyphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B3015017.png)
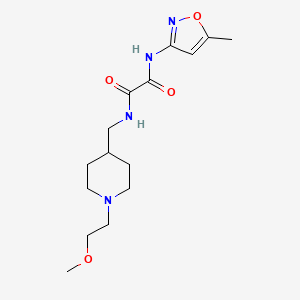

![2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015020.png)
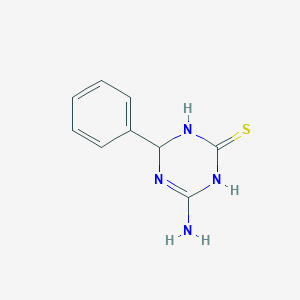
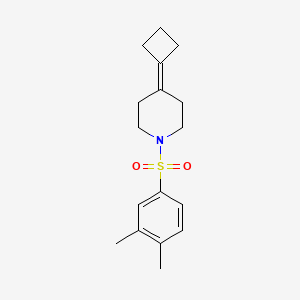
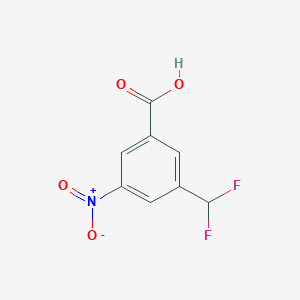
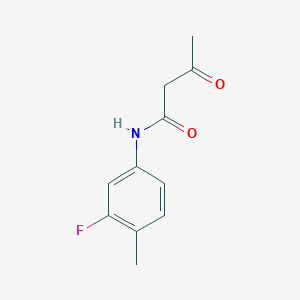
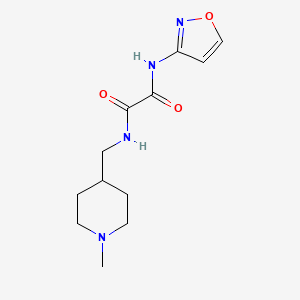
![2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3015033.png)
